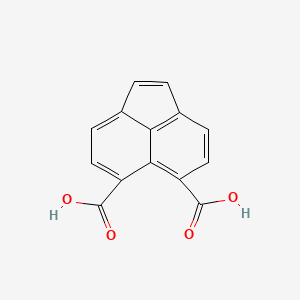
Acenaphthylene-5,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphthylene-5,6-dicarboxylic acid is a polycyclic aromatic compound with two carboxyl groups attached to the acenaphthylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acenaphthylene-5,6-dicarboxylic acid typically involves the electrochemical carboxylation of acenaphthylene. This process includes the insertion of carbon dioxide into the acenaphthylene molecule, leading to the formation of carboxylic acid derivatives . The reaction conditions, such as the choice of cathode material, current density, and carbon dioxide pressure, significantly influence the yield and selectivity of the product .
Industrial Production Methods: While the electrochemical method is commonly used in laboratory settings, industrial production may involve more scalable processes. These could include the oxidation of acenaphthene derivatives or the use of catalytic systems to enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Acenaphthylene-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acenaphthylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions include acenaphthenequinone, acenaphthene dihydrodiol, and various substituted acenaphthylene derivatives .
Aplicaciones Científicas De Investigación
Acenaphthylene-5,6-dicarboxylic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of acenaphthylene-5,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups enhance its reactivity, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react to form stable products .
Comparación Con Compuestos Similares
- Naphthalene-1,8-dicarboxylic acid
- Acenaphthenequinone
- Acenaphthene-1,2-dicarboxylic acid
Comparison: Acenaphthylene-5,6-dicarboxylic acid is unique due to its specific substitution pattern on the acenaphthylene core. This structural feature imparts distinct chemical and physical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
Propiedades
Número CAS |
63250-08-8 |
|---|---|
Fórmula molecular |
C14H8O4 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
acenaphthylene-5,6-dicarboxylic acid |
InChI |
InChI=1S/C14H8O4/c15-13(16)9-5-3-7-1-2-8-4-6-10(14(17)18)12(9)11(7)8/h1-6H,(H,15,16)(H,17,18) |
Clave InChI |
BYQOHUFFIJIYDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=C(C3=C(C=CC1=C23)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


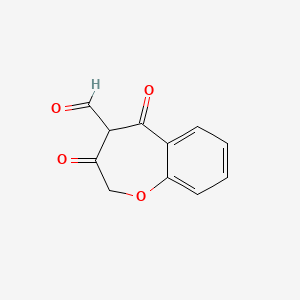
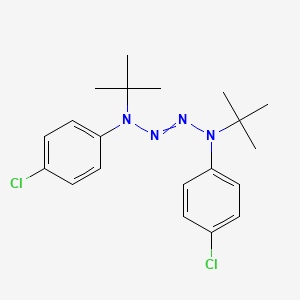

![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
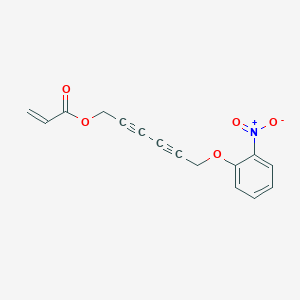
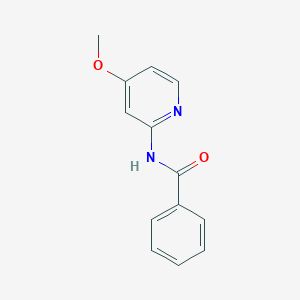
![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)
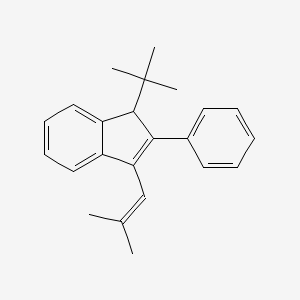
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)


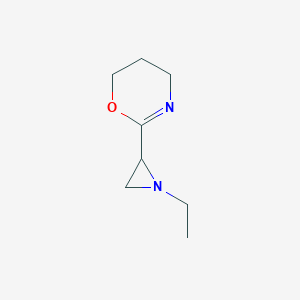
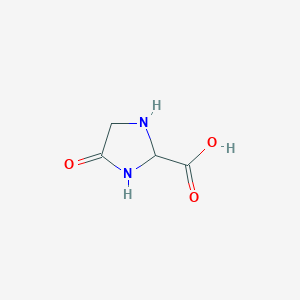
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
